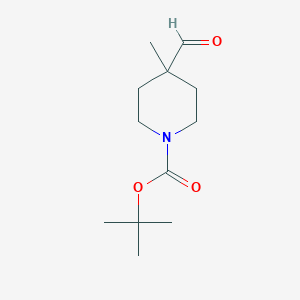

1-Boc-4-Formyl-4-methylpiperidine

描述

Synthesis Analysis

The synthesis of 1-Boc-4-Formyl-4-methylpiperidine has been addressed through various methodologies aimed at improving yield, reducing the requirement for expensive or toxic reagents, and minimizing environmental impact. Cain and Teleha (2000) reported a convenient, high-yielding, and cost-effective procedure for synthesizing N-Boc-4-formylpiperidine, addressing the shortcomings of previous methods (Cain & Teleha, 2000).

科学研究应用

Photocatalysis Applications

Research into (BiO)_2CO_3-based photocatalysts highlights the use of bismuth oxy-carbonate compounds in photocatalysis for environmental and energy applications. Modification strategies, including doping and forming heterojunctions, enhance photocatalytic performance under visible light, indicating the potential for related compounds in environmental remediation and green energy production (Ni et al., 2016).

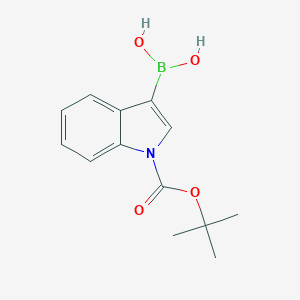

Boron-Containing Compounds in Medicine

Boron-containing compounds have expanded their medicinal applications beyond antiseptics to antibiotics, chemotherapeutic agents, and diagnostic tools. The review by Soriano-Ursúa, Das, and Trujillo-Ferrara (2014) explores the chemico-biological properties of boron compounds and their potential in disease prevention, diagnosis, and therapy, suggesting a wide range of applications for boron-functionalized molecules in medical science (Soriano-Ursúa et al., 2014).

Advanced Oxidation Processes

Qutob et al. (2022) provide a comprehensive review of the degradation of acetaminophen by advanced oxidation processes, detailing pathways, by-products, and biotoxicity. This underscores the importance of research on the environmental impact and remediation of pharmaceutical pollutants, which could be relevant to studies involving piperidine derivatives as potential contaminants or their roles in environmental chemistry (Qutob et al., 2022).

Organ-on-a-Chip Models

Cameron et al. (2021) review design considerations for brain-on-a-chip models, focusing on microfluidic devices that mimic human brain physiology for research purposes. This illustrates the importance of chemical compounds in developing tissue models and testing platforms for neurological studies, where compounds like 1-Boc-4-Formyl-4-methylpiperidine could find application in model system preparations or as part of the experimental setup (Cameron et al., 2021).

安全和危害

属性

IUPAC Name |

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKGOFDRKIAUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623836 | |

| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-Formyl-4-methylpiperidine | |

CAS RN |

189442-92-0 | |

| Record name | tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-Formyl-4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)

![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)

![2-(6-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B70024.png)

![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)

![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)

![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)